molecular formula C17H23NO4 B11815106 (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid

Cat. No.: B11815106
M. Wt: 305.4 g/mol
InChI Key: MFZTZLLQXDRSIH-KGLIPLIRSA-N
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Description

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring substituted with a phenyl group and a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Protection with BOC Group: The tert-butoxycarbonyl (BOC) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets. The BOC group can be cleaved under acidic conditions to reveal the active amine, which can then interact with enzymes or receptors. The phenyl group may contribute to hydrophobic interactions with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-N-BOC-4-trifluoromethylproline: Similar in structure but contains a trifluoromethyl group instead of a phenyl group.

    (1S,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid: Contains a bicyclic structure with an oxa-azabicyclo ring.

Uniqueness

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a BOC protecting group. This combination of features makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-11-18(16(20)21)10-9-13(14)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/t13-,14+/m1/s1

InChI Key

MFZTZLLQXDRSIH-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CN(CC[C@@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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